molecular formula C16H13IN2O3 B4686048 N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4686048
M. Wt: 408.19 g/mol
InChI Key: IZLFZBOCTMOACH-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as IOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IOA is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not entirely clear. However, it is believed that this compound interacts with the target protein or enzyme, leading to a change in its conformation. This change in conformation results in a change in the fluorescence intensity of this compound, which can be used to detect the presence of the protein or enzyme.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects in various studies. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its high sensitivity and selectivity for detecting proteins and enzymes. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of the experimental results.

Future Directions

There are several future directions for the use of N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in scientific research. One possible direction is the development of this compound-based probes for the detection of specific proteins and enzymes in complex biological samples. Another direction is the synthesis of this compound derivatives with improved properties, such as increased sensitivity and selectivity. Additionally, this compound can be used as a starting material for the synthesis of other compounds with potential applications in medicine and agriculture.
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential applications in scientific research. This compound has been found to have biochemical and physiological effects and has been used as a fluorescent probe for the detection of proteins and enzymes. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Scientific Research Applications

N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential applications in various fields. In scientific research, this compound has been used as a fluorescent probe for the detection of proteins and enzymes. This compound has also been used as a precursor for the synthesis of other compounds that have potential applications in the fields of medicine and agriculture.

properties

IUPAC Name

N-(2-iodophenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-19-13-7-3-4-8-14(13)22-10-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFZBOCTMOACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(2-iodophenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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